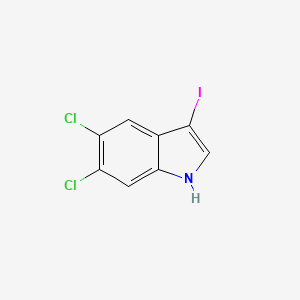
5,6-Dichloro-3-methylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound 5,6-Dichloro-3-methyl-1H-indole is characterized by the presence of two chlorine atoms at the 5th and 6th positions and a methyl group at the 3rd position on the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-methyl-1H-indole typically involves the chlorination of 3-methylindole. One common method is the reaction of 3-methylindole with chlorine gas in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of 5,6-Dichloro-3-methyl-1H-indole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques like distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-3-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents like potassium permanganate and chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5,6-dibromo-3-methyl-1H-indole .
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-3-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-3-methyl-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dibromo-3-methyl-1H-indole: Similar in structure but with bromine atoms instead of chlorine.
3-Methylindole: Lacks the chlorine atoms at the 5th and 6th positions.
5-Chloro-3-methyl-1H-indole: Contains only one chlorine atom at the 5th position.
Uniqueness
5,6-Dichloro-3-methyl-1H-indole is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C9H7Cl2N |
|---|---|
Molekulargewicht |
200.06 g/mol |
IUPAC-Name |
5,6-dichloro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7Cl2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3 |
InChI-Schlüssel |
NWHMBJJANTYLDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=CC(=C(C=C12)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



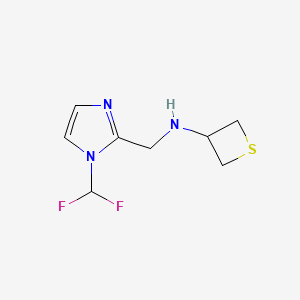
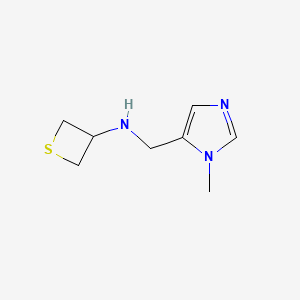
![1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine](/img/structure/B13325994.png)

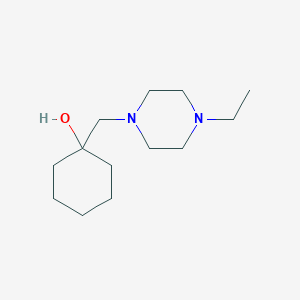
![7-(difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13325999.png)
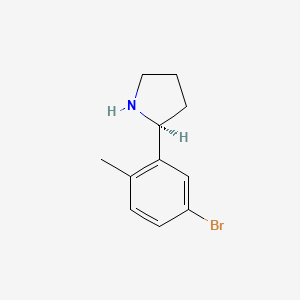
![1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B13326008.png)
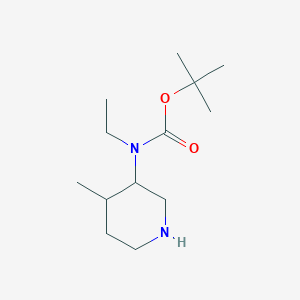
![(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid](/img/structure/B13326029.png)
![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B13326037.png)
